3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.
Mechanism of Action
Target of Action
These include γ-aminobutyric acid receptors , cyclin-dependent kinase (CDK) inhibitors , and calcium channel blockers .
Mode of Action
Similar compounds like imidazo[1,2-a]pyridines have been reported to block γ-aminobutyric acid receptors , inhibit cyclin-dependent kinases , and modulate calcium channels .
Biochemical Pathways
Related compounds such as imidazo[1,2-a]pyridines have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Result of Action
Compounds with similar structures have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potential anticancer activity against breast cancer cells . They have demonstrated different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and provides high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-bromoimidazo[1,2-a]pyridines: Used in various synthetic applications.
N-(pyridin-2-yl)amides: Studied for their biological activities.
Uniqueness
3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is unique due to the presence of both fluorine atoms and the imidazo[1,2-a]pyridine moiety. The fluorine atoms enhance the compound’s stability and bioavailability, while the imidazo[1,2-a]pyridine moiety contributes to its biological activity. This combination makes it a valuable compound for various scientific and medicinal applications.
Properties
IUPAC Name |
3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-13-5-4-11(9-14(13)18)16(22)19-7-6-12-10-21-8-2-1-3-15(21)20-12/h1-5,8-10H,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQBWZZQVKMQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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